(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide is a complex organic compound that features a naphthalene ring, a chromene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with 6-nitrochromene-3-carboxylic acid under acidic conditions to form the imino linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of 2-Naphthalen-1-ylimino-6-aminochromene-3-carboxamide.
Substitution: Formation of nitro or halogen-substituted derivatives.
Condensation: Formation of imines or Schiff bases.
Scientific Research Applications
(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene moiety can intercalate with DNA, potentially disrupting cellular processes and exhibiting anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalen-1-ylamino-6-nitrochromene-3-carboxamide: Similar structure but with an amino group instead of an imino group.
2-Naphthalen-1-ylimino-6-aminochromene-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
2-Naphthalen-1-ylimino-6-nitrochromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide is unique due to its combination of a naphthalene ring, a chromene ring, and a nitro group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-naphthalen-1-ylimino-6-nitrochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c21-19(24)16-11-13-10-14(23(25)26)8-9-18(13)27-20(16)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAXHYNGTVZQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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